Lipophilicity (XLogP) Comparison: Dual Alkylation Shifts LogP by +0.5 to +1.1 Units vs. Single-Substituted Analogs
The target compound has a computed XLogP of 1.1 [1], compared to 0.6 for 6-methyl-2-pyridone (C6-methyl only, N–H retained) and approximately 0.87 (LogP) for 1-ethyl-2-pyridone (N-ethyl only, no C6-methyl) . This represents a ΔLogP of +0.5 over the C6-methyl-only analog and +0.23 over the N-ethyl-only analog. For context, unsubstituted 2-pyridone has an XLogP of -0.60 [2], meaning the dual substitution increases lipophilicity by 1.7 log units relative to the parent scaffold. This magnitude of lipophilicity shift is sufficient to alter predicted membrane permeability and chromatographic retention by factors of 3- to 5-fold.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 1.1 (PubChem computed) |
| Comparator Or Baseline | 6-Methyl-2-pyridone (XLogP = 0.6); 1-Ethyl-2-pyridone (LogP ≈ 0.87); 2-Pyridone (XLogP = -0.60) |
| Quantified Difference | ΔXLogP = +0.5 vs. 6-methyl-2-pyridone; +0.23 vs. 1-ethyl-2-pyridone; +1.7 vs. unsubstituted 2-pyridone |
| Conditions | Computed XLogP (PubChem 2.2 / XLogP3 3.0); LogP data from independent chemical databases |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical lead optimization, the 0.5–1.7 log unit lipophilicity difference directly impacts predicted oral bioavailability, blood-brain barrier penetration, and chromatographic method development, making the target compound a non-interchangeable tool for SAR studies requiring specific logD windows.
- [1] PubChem CID 586299: XLogP3-AA = 1.1. National Library of Medicine, 2025. View Source
- [2] Plantaedb.com. 2-Hydroxypyridine (2-Pyridone, CAS 142-08-5): XlogP = -0.60; HBD = 1; HBA = 1; Rotatable Bonds = 0. View Source
